2-[1-(3,4,5,6-Tetrachloropyridine-2-carbonyl)pyrrolidin-2-yl]-1,3-benzothiazole
Description
2-[1-(3,4,5,6-Tetrachloropyridine-2-carbonyl)pyrrolidin-2-yl]-1,3-benzothiazole is a complex organic compound that features a benzothiazole ring system fused with a pyrrolidine ring and a tetrachloropyridine moiety
Properties
IUPAC Name |
[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]-(3,4,5,6-tetrachloropyridin-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl4N3OS/c18-11-12(19)14(23-15(21)13(11)20)17(25)24-7-3-5-9(24)16-22-8-4-1-2-6-10(8)26-16/h1-2,4,6,9H,3,5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYEQDVLUTKABIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=NC(=C(C(=C2Cl)Cl)Cl)Cl)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl4N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3,4,5,6-Tetrachloropyridine-2-carbonyl)pyrrolidin-2-yl]-1,3-benzothiazole typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.
Introduction of the Tetrachloropyridine Moiety: This step involves the chlorination of a pyridine derivative to introduce the tetrachloro substituents.
Coupling with Benzothiazole: The final step involves coupling the tetrachloropyridine-substituted pyrrolidine with a benzothiazole derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[1-(3,4,5,6-Tetrachloropyridine-2-carbonyl)pyrrolidin-2-yl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles for Substitution: Amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced.
Scientific Research Applications
2-[1-(3,4,5,6-Tetrachloropyridine-2-carbonyl)pyrrolidin-2-yl]-1,3-benzothiazole has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new materials and pharmaceuticals.
Material Science: The compound’s properties can be exploited in the design of novel materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 2-[1-(3,4,5,6-Tetrachloropyridine-2-carbonyl)pyrrolidin-2-yl]-1,3-benzothiazole involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-[1-(3,4,5,6-Tetrachloropyridine-2-carbonyl)pyrrolidin-2-yl]-1,3-benzothiazole: shares similarities with other benzothiazole derivatives and pyrrolidine-containing compounds.
Benzothiazole Derivatives: These compounds are known for their biological activities and are used in various therapeutic applications.
Pyrrolidine Derivatives: These compounds are widely studied for their pharmacological properties and are used in the synthesis of various drugs.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in multiple scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
